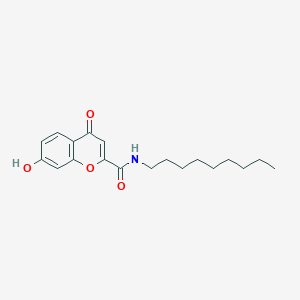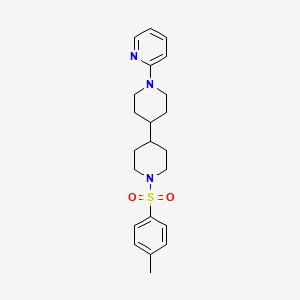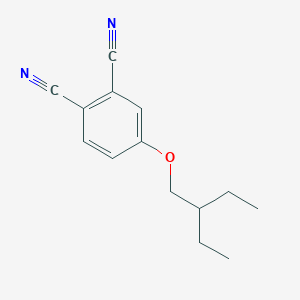![molecular formula C16H15BrN2O B12612723 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-61-8](/img/structure/B12612723.png)
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one: is a complex organic compound with a molecular formula of C16H15BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzo[h]isoquinolinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 9-Bromo-6-(2-aminoethyl)benzo[h]isoquinolin-1(2H)-one
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Comparison: Compared to these similar compounds, 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one exhibits unique properties due to the presence of the methylaminoethyl group. This functional group enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
919292-61-8 |
|---|---|
Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
9-bromo-6-[2-(methylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15BrN2O/c1-18-6-4-10-8-11-5-7-19-16(20)15(11)14-9-12(17)2-3-13(10)14/h2-3,5,7-9,18H,4,6H2,1H3,(H,19,20) |
InChI Key |
SMMDMUMQIRYROP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)

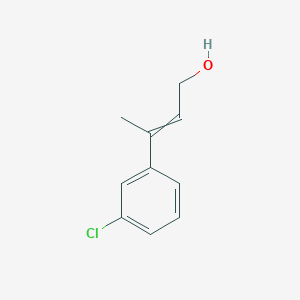
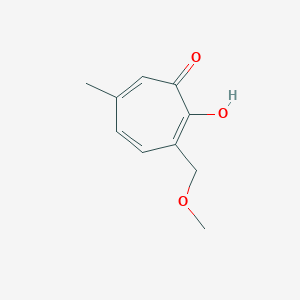
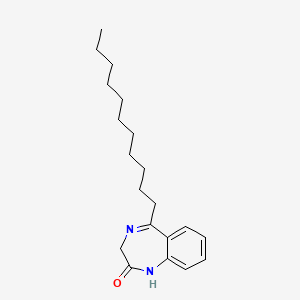
![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)
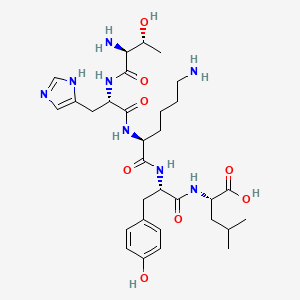
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)
